molecular formula C12H11BrN2O2S B231252 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide

4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B231252
M. Wt: 327.2 g/mol
InChI Key: BXJPCKCXPGODGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as P2Y1 receptor antagonist and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide involves blocking the P2Y1 receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including platelet aggregation, inflammation, and neurotransmission. The compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of the receptor's function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide depend on the specific application and dosage used. In preclinical studies, the compound has shown to inhibit platelet aggregation, reduce inflammation, and improve cognitive function. However, further research is required to determine the compound's safety and efficacy in humans.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity towards the P2Y1 receptor. This allows researchers to study the receptor's function and its role in various physiological processes. However, the compound's limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide. One of the significant directions is to explore its potential therapeutic applications in neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Further research is also required to determine the compound's safety and efficacy in humans and to develop new derivatives with improved properties. Additionally, the compound's potential applications in other fields, such as cancer research and cardiovascular disease, can also be explored.
Conclusion:
In conclusion, 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to determine the compound's safety and efficacy in humans and to explore its potential applications in other fields.

Synthesis Methods

4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is synthesized by reacting 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide with pyridine-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The purity of the product is ensured by several purification steps, including recrystallization and chromatography.

Scientific Research Applications

4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of neuroscience. It has been studied for its ability to block the P2Y1 receptor, which is involved in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has shown promising results in preclinical studies, and further research is underway to explore its potential therapeutic applications.

properties

Product Name

4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11BrN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9H2

InChI Key

BXJPCKCXPGODGR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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